molecular formula C5H9N3O2 B12358968 6-Amino-3-methyl-1,3-diazinane-2,4-dione

6-Amino-3-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12358968
M. Wt: 143.14 g/mol
InChI Key: RIDYKAOSLHJRNJ-UHFFFAOYSA-N
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Description

6-Amino-3-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position of the uracil ring. It is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with methylamine under controlled conditions to introduce the amino and methyl groups . Another approach involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation to the desired uracil derivative .

Industrial Production Methods

Industrial production methods for 6-Amino-3-methyluracil often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Amino-3-methyluracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-methyluracil involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

6-amino-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H9N3O2/c1-8-4(9)2-3(6)7-5(8)10/h3H,2,6H2,1H3,(H,7,10)

InChI Key

RIDYKAOSLHJRNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(NC1=O)N

Origin of Product

United States

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